molecular formula C17H20N4OS B394635 3-[(Z)-[(PIPERIDIN-1-YL)(PROP-2-EN-1-YLSULFANYL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-[(Z)-[(PIPERIDIN-1-YL)(PROP-2-EN-1-YLSULFANYL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B394635
M. Wt: 328.4g/mol
InChI Key: KEVDOQFNIBBHDJ-ZPHPHTNESA-N
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Description

Allyl N-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbimidothioate is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-[(PIPERIDIN-1-YL)(PROP-2-EN-1-YLSULFANYL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.

    Formation of Carbimidothioate Group: The final step involves the reaction of the intermediate with allyl isothiocyanate to form the carbimidothioate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the carbimidothioate group, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[(Z)-[(PIPERIDIN-1-YL)(PROP-2-EN-1-YLSULFANYL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, anticancer, or anti-inflammatory activities. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its quinazolinone core is known for various pharmacological activities, which could be harnessed for treating diseases.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(Z)-[(PIPERIDIN-1-YL)(PROP-2-EN-1-YLSULFANYL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, modulating their activity. The piperidine and carbimidothioate groups may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxyquinazolin-4(3H)-one share the quinazolinone core.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine are structurally related due to the piperidine ring.

    Carbimidothioate Derivatives: Compounds like N-phenyl-N’-(4-methylphenyl)carbimidothioate share the carbimidothioate functional group.

Uniqueness

Allyl N-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbimidothioate is unique due to the combination of its quinazolinone core, piperidine ring, and carbimidothioate group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4g/mol

IUPAC Name

prop-2-enyl (1Z)-N-(4-oxoquinazolin-3-yl)piperidine-1-carboximidothioate

InChI

InChI=1S/C17H20N4OS/c1-2-12-23-17(20-10-6-3-7-11-20)19-21-13-18-15-9-5-4-8-14(15)16(21)22/h2,4-5,8-9,13H,1,3,6-7,10-12H2/b19-17-

InChI Key

KEVDOQFNIBBHDJ-ZPHPHTNESA-N

Isomeric SMILES

C=CCS/C(=N\N1C=NC2=CC=CC=C2C1=O)/N3CCCCC3

SMILES

C=CCSC(=NN1C=NC2=CC=CC=C2C1=O)N3CCCCC3

Canonical SMILES

C=CCSC(=NN1C=NC2=CC=CC=C2C1=O)N3CCCCC3

Origin of Product

United States

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